Product packaging for Chromosaponin I(Cat. No.:CAS No. 143519-54-4)

Chromosaponin I

Cat. No.: B232592
CAS No.: 143519-54-4
M. Wt: 1069.2 g/mol
InChI Key: ONAAMCDHQSWPDU-BKUHCKHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chromosaponin I (CSI) is a gamma-pyronyl-triterpenoid saponin originally isolated from pea and other leguminous plants . This compound is a significant tool for botanical and entomological research due to its bifunctional properties. In plant studies, this compound is noted for its pronounced stimulation of root growth in Arabidopsis thaliana seedlings . Research indicates that at 300 µM, CSI accelerates root growth rates by promoting both cell division and cell elongation in the root epidermis . The primary mechanism of action for cell elongation appears to be the inhibition of ethylene signaling downstream of the CTR1 protein, a key negative regulator of the ethylene response pathway . Notably, CSI-induced cell division may also involve gibberellin signaling, as the effect on cell number was absent in GA-insensitive mutants . In entomology, this compound acts as a potent stimulant of the sugar taste receptor cells in the blowfly, Phormia regina . Application of CSI induces a full proboscis extension feeding response, with an optimum efficacy at a concentration of 0.1 mM . Studies show it is about 100 times more effective than sucrose in stimulating these receptor cells, though with a significant latency in impulse generation . This makes CSI a unique compound for investigating insect chemoreception. Key Specifications: • CAS Number: 143519-54-4 • Molecular Formula: C₅₄H₈₄O₂₁ • Molecular Weight: 1069.23 g/mol • Synonyms: Soyasaponin I, Soyasaponin VI This product is labeled "For Research Use Only" (RUO). RUO products are essential tools for scientific investigation, such as fundamental research, pharmaceutical development, and diagnostic research, but they are not approved for use in clinical diagnostics, therapeutic applications, or for any personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H84O21 B232592 Chromosaponin I CAS No. 143519-54-4

Properties

CAS No.

143519-54-4

Molecular Formula

C54H84O21

Molecular Weight

1069.2 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-9-[[(2R)-5-hydroxy-6-methyl-4-oxo-2,3-dihydropyran-2-yl]oxy]-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C54H84O21/c1-23-34(58)27(57)18-33(68-23)71-32-20-49(3,4)19-26-25-10-11-30-51(6)14-13-31(52(7,22-56)29(51)12-15-54(30,9)53(25,8)17-16-50(26,32)5)72-48-44(40(64)39(63)42(73-48)45(66)67)75-47-43(38(62)36(60)28(21-55)70-47)74-46-41(65)37(61)35(59)24(2)69-46/h10,24,26,28-33,35-44,46-48,55-56,58-65H,11-22H2,1-9H3,(H,66,67)/t24-,26-,28+,29+,30+,31-,32+,33-,35-,36-,37+,38-,39-,40-,41+,42-,43+,44+,46-,47-,48+,50+,51-,52+,53+,54+/m0/s1

InChI Key

ONAAMCDHQSWPDU-BKUHCKHBSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8OC9CC(=O)C(=C(O9)C)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(C[C@H]8O[C@H]9CC(=O)C(=C(O9)C)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8OC9CC(=O)C(=C(O9)C)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O

Synonyms

3-O-(rhamnopyranosyl-1-2-galactopyranosyl-1-2-glucuronopyranosyl-1-)-22-O-(3'-hydroxy-2'-methyl-5',6'-dihydro-4'-pyrone-6'-)-3,22,24-trihydroxyolean-12-ene
chromosaponin I

Origin of Product

United States

Natural Occurrence and Distribution of Chromosaponin I

Primary Plant Sources: Pisum sativum and Leguminous Plants

Chromosaponin I has been notably isolated from the pea, Pisum sativum L. nih.gov It is considered the naturally occurring form of Soyasaponin I. nih.gov Research has identified this compound, also known as Soyasaponin VI, in yellow pea flour. au.dk

Beyond Pisum sativum, the broader group of soyasaponins, to which this compound belongs, is characteristic of the Leguminosae (Fabaceae) family. nih.govmdpi.com For instance, its synonym Soyasaponin VI has been reported in other leguminous plants such as soybean (Glycine max) and fenugreek (Trigonella foenum-graecum). nih.gov Legumes are economically and ecologically significant, known for their protein-rich seeds and their ability to fix atmospheric nitrogen. mdpi.com The biosynthesis of saponins (B1172615) in these plants involves a complex series of enzymatic reactions starting from 2,3-oxidosqualene. nih.gov

Tissue-Specific Localization and Concentration in Plants

The distribution of this compound within a plant is not uniform; its concentration varies between different tissues and developmental stages. In Pisum sativum, saponin (B1150181) biosynthesis is particularly active in the seeds. nih.gov Gene expression studies have shown that the machinery for saponin production is more active in the seed embryo than in the seed coat, which corresponds with the accumulation patterns of these compounds. nih.gov The expression of key biosynthetic genes and the subsequent accumulation of saponins tend to increase significantly during the later stages of seed maturation. nih.gov

Studies quantifying saponin content in pea-derived products have provided specific concentration values. For example, the total content of Soyasaponin I and Soyasaponin VI (this compound) in a sample of yellow pea flour was found to be 2.11 ± 0.19 mg/g. au.dk Food processing methods can significantly alter this concentration. au.dk Isolating proteins from pea flour via isoelectric precipitation can lead to a threefold increase in the saponin concentration relative to the original flour. au.dk A subsequent washing step can increase the concentration by another 34%. au.dk

SampleTotal Saponin Concentration (SSI & SSVI) (mg/g)Relative Change in Concentration
Pea Flour2.11 ± 0.19Baseline
Protein Isolate (Isoelectric Precipitation)~6.33~3-fold increase vs. Flour
Washed Protein Isolate~8.48~4-fold increase vs. Flour

Data derived from findings on the processing of yellow pea flour. au.dk The table illustrates how different processing techniques affect the concentration of this compound (Soyasaponin VI) and Soyasaponin I (SSI).

Ecological and Allelopathic Considerations of Saponin Release

Plants release a variety of secondary metabolites, including saponins, into the surrounding environment through processes like root exudation, leaching, and the decomposition of plant matter. mdpi.com These released compounds, known as allelochemicals, can influence the growth, development, and survival of other organisms, a phenomenon termed allelopathy. nih.govresearcher.life Allelopathic interactions can be either inhibitory or stimulatory and are a key factor in how plant communities are structured. nih.govencyclopedia.pub

While direct studies on the specific allelopathic effects of pure this compound are limited, the ecological role of soyasaponins released from legume roots has been investigated. nih.gov Evidence suggests that soyasaponins in legume root exudates can enhance the abundance of beneficial microbes in the rhizosphere—the soil region directly influenced by root secretions. nih.gov This can include promoting the growth of microbes associated with root nodulation and nitrogen fixation, which is a cornerstone of the ecological advantage provided by legumes. nih.govnih.gov

The release of allelochemicals is a crucial aspect of plant defense and interaction within an ecosystem. nih.govmdpi.com These compounds can affect neighboring plants by interfering with physiological processes such as seed germination, root elongation, nutrient uptake, and photosynthesis. encyclopedia.pubmdpi.com The impact of any given allelochemical is dependent on its concentration, its stability in the soil, and the species it interacts with. researchgate.netmdpi.com Therefore, the release of this compound and other saponins from leguminous plants into the soil is an important ecological consideration, potentially influencing soil microbial communities and the dynamics of plant-plant interactions. nih.govnih.gov

Biosynthesis and Enzymatic Pathways of Chromosaponin I

Induction of Saponin (B1150181) Biosynthesis via Elicitors

Elicitors are defined as compounds of biotic or abiotic origin that trigger plant defense responses and modulate the production of secondary metabolites researchgate.netmdpi.comnih.gov. These stimuli can activate signaling pathways, leading to an increased biosynthesis and accumulation of various plant compounds, including saponins (B1172615) nih.govnih.govresearchgate.net. The application of elicitors is a well-established strategy in plant biotechnology to enhance the yield of valuable secondary metabolites, particularly in in vitro culture systems itb.ac.idcabidigitallibrary.org.

A range of elicitors has been investigated for their capacity to stimulate saponin production. Among the most frequently employed are methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA). These phytohormones are integral to plant signaling networks involved in stress responses and secondary metabolism nih.govnih.govitb.ac.id. Research has demonstrated that MeJA can up-regulate key genes in saponin biosynthesis, such as squalene (B77637) synthase (SQS) and beta-amyrin (B1666858) synthase (bAS), thereby increasing saponin accumulation in plant cell cultures oup.com. Similarly, SA has been shown to promote the biosynthesis of bioactive compounds, including saponins, across various plant species mdpi.com.

Other effective elicitors include oligogalacturonic acid (OGA) and coronatine (B1215496) (COR). Studies involving Panax ginseng have indicated that OGA can induce saponin accumulation, with nitric oxide (NO) acting as a mediating signaling molecule and activating early biosynthetic enzymes like squalene synthase (SQS) and squalene epoxidase (SQE) publish.csiro.au. Coronatine has also been identified as a potent elicitor for saponin biosynthesis in Kalopanax septemlobus, significantly boosting total saponin content, partly through the induction of beta-amyrin synthase (bAS) nih.gov.

Compound List:

Chromosaponin I

Methyl jasmonate (MeJA)

Salicylic acid (SA)

Oligogalacturonic acid (OGA)

Coronatine (COR)

Squalene synthase (SQS)

Beta-amyrin synthase (bAS)

Squalene epoxidase (SQE)

Nitric oxide (NO)

Isolation and Purification Methodologies for Chromosaponin I

Extraction Techniques from Plant Material

The initial step in obtaining Chromosaponin I involves extracting it from its plant source. Various conventional and modern extraction techniques can be employed, with the choice often depending on the polarity of the target compound and the nature of the plant material nih.govmdpi.com.

Solvent Extraction: This is a fundamental technique where plant material is treated with solvents to dissolve and extract the desired compounds. Common solvents include methanol, ethanol, and water, or mixtures thereof, chosen based on the solubility of CSI nih.govmdpi.com.

Maceration: Involves soaking powdered plant material in a solvent at room temperature or with gentle heating for an extended period mdpi.com.

Soxhlet Extraction: A continuous extraction method that uses a solvent to repeatedly wash the plant material. While efficient, it involves prolonged heating, which might be a concern for labile compounds like CSI nih.govarcjournals.org.

Reflux Extraction: Similar to Soxhlet extraction, it uses a solvent under reflux conditions to extract compounds mdpi.com.

Percolation: Involves passing a solvent through a column packed with plant material at room temperature, which is suitable for heat-sensitive substances mdpi.come3s-conferences.org.

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These modern techniques can enhance extraction efficiency and reduce time and solvent consumption by using physical forces or electromagnetic radiation to disrupt plant cell walls mdpi.com.

The crude extract obtained from these methods is a complex mixture that requires further purification nih.gov. Proper preparation of plant material, such as drying and grinding, is crucial to ensure efficient extraction kinetics and maximize contact with the solvent nih.gov.

Chromatographic Separation Strategies

Chromatography is indispensable for separating CSI from other compounds in the crude extract. This involves exploiting differences in the physical and chemical properties of the components in the mixture.

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone in the isolation and purification of phytochemicals like this compound nih.govedubirdie.comaimil.comopenaccessjournals.com. HPLC offers high resolution, speed, and sensitivity, making it ideal for analyzing and purifying complex mixtures nih.govaimil.comopenaccessjournals.com.

Reverse-Phase HPLC (RP-HPLC): This is a widely used mode where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., methanol-water or acetonitrile-water mixtures) aimil.comresearchgate.net. RP-HPLC is effective for separating compounds based on their hydrophobicity.

Normal-Phase HPLC (NP-HPLC): Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This mode is suitable for separating compounds with different polarities.

Other LC Techniques: Depending on the specific impurities and the target compound's properties, other LC variations like Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEC), and Hydrophilic Interaction Liquid Chromatography (HILIC) might be employed aimil.comelgalabwater.com.

HPLC is frequently used in conjunction with detectors like UV-Vis or Mass Spectrometry (MS) for identification and quantification nih.govaimil.comelgalabwater.com. For instance, studies on other saponins (B1172615) have utilized RP-HPLC for purification, achieving high purity levels researchgate.netscielo.br.

Affinity chromatography leverages highly specific biological interactions to isolate target molecules. For this compound, the development of CSI-specific antibodies has opened avenues for affinity-based purification psu.educnjournals.comnih.govresearchgate.net.

Antibody-Based Affinity Chromatography: CSI-specific antibodies can be immobilized onto a solid support (e.g., Sepharose) to create an affinity column. The crude extract or partially purified fraction is passed through this column, allowing CSI to bind specifically to the immobilized antibodies. Non-binding components are washed away, and CSI is subsequently eluted under conditions that disrupt the antibody-antigen interaction psu.edunih.gov.

Challenges with CSI Lability: CSI's labile nature requires careful control of reaction conditions during the immobilization process. For example, coupling CSI to EAH Sepharose 4B using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC) necessitates moderate reaction conditions, particularly controlling the temperature at 0°C, to prevent degradation psu.edunih.gov.

This method offers high specificity, leading to significantly purified CSI. The preparation of such affinity columns is a critical step, and the choice of coupling reagents and conditions is paramount psu.edunih.gov.

Advanced Purification Protocols

Beyond standard chromatographic techniques, advanced protocols may be employed to achieve very high purity levels of this compound, especially when dealing with complex matrices or when very pure material is required for sensitive assays.

Multi-step Chromatography: Often, a combination of different chromatographic techniques is necessary. For instance, a crude extract might first undergo column chromatography using silica (B1680970) gel or other adsorbents to remove gross impurities, followed by preparative HPLC for finer separation.

Counter-Current Chromatography (CCC): This technique offers advantages for purifying natural products, as it avoids solid stationary phases, thus minimizing irreversible adsorption and sample degradation. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for saponin (B1150181) separation, employing specific solvent systems pan.olsztyn.pl.

Sequential Purification Steps: Research has shown that a combination of techniques like solvent partitioning, column chromatography (e.g., silica gel, Sephadex), and HPLC can be used sequentially to isolate and purify saponins to high purity levels nih.govresearchgate.netscielo.br.

Compound List:

this compound (CSI)

Soyasaponin I (SI)

Agathisflavone

Flavonoids

Saponins

Isoflavones

Proteins

Carotenoids

Chromones

Cauloside C

Protodioscin

Brassinolide

Auxin influx carrier protein AUX1

Phormia regina (Blowfly)

Arabidopsis thaliana

Soybean Sg

Beta vulgaris L.

Saposhnikovia divaricata

Poincianella pyramidalis

Pisum sativum L. (Pea)

Lactuca sativa L. (Lettuce)

Soy germ

Soy hypocotyls

Triterpenoid (B12794562)

Monosaccharides (β-D-glucopyranosyl, β-D-galactopyranosyl, α-L-arabinopyranosyl, β-D-glucoronopyranosyl, α-L-)

DDMP-group

Structural Elucidation and Spectroscopic Characterization of Chromosaponin I

Spectroscopic Techniques for Structural Determination

The structural elucidation of complex glycosides like Chromosaponin I is a meticulous process that employs several key spectroscopic methods. Each technique probes different aspects of the molecule's structure, and their combined data are essential for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For a molecule as complex as this compound, one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

¹H NMR: This experiment identifies the different types of protons in the molecule based on their chemical environment. The chemical shift (δ) of a proton provides clues about its neighboring atoms and functional groups. For instance, protons attached to carbons bearing oxygen atoms (such as in sugars or hydroxylated positions on the triterpenoid (B12794562) core) will appear at a lower field (higher ppm value) than protons on a simple alkyl chain. oregonstate.edulibretexts.orglibretexts.org

¹³C NMR: This provides a count of the non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals indicate the type of carbon (e.g., C=O, C=C, C-O, C-C), which is crucial for identifying the aglycone skeleton and the sugar units. chemguide.co.ukchemistrysteps.com

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For example, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, helping to trace out spin systems within the sugar rings and the aglycone. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range connections (2-3 bonds), which is vital for determining the sequence of the sugar chain and how it connects to the triterpenoid core. iomcworld.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties in Saponins (B1172615).
Structural UnitType of AtomTypical Chemical Shift Range (ppm)Significance in this compound Structure
Anomeric Protons (Sugars)¹H4.5 - 5.5Indicates the number and stereochemistry of sugar units.
Oleanane-type C-12¹³C120 - 125Confirms the presence of the C12-C13 double bond in the triterpenoid core.
Oleanane-type C-13¹³C140 - 145Confirms the presence of the C12-C13 double bond in the triterpenoid core.
Carbons bonded to Oxygen (C-O)¹³C60 - 90Identifies hydroxylated carbons in the aglycone and carbons within the sugar moieties. chemguide.co.uk
γ-Pyrone Carbonyl (C=O)¹³C~180 - 190Key signal for identifying the γ-pyronyl moiety.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS is critical for determining the molecular weight and for deducing the sequence of the sugar chains through fragmentation analysis. wikipedia.orgchemguide.co.uk

In techniques like Electrospray Ionization (ESI-MS), the intact molecule is ionized, allowing for the determination of its precise molecular mass, which for this compound is 1068.55 Da. nih.gov Tandem MS (MS/MS) experiments involve selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions correspond to the sequential loss of the sugar units. This pattern of fragmentation is instrumental in establishing the order of the sugars (e.g., rhamnose-galactose-glucuronic acid) and identifying the mass of the aglycone. researchgate.netresearchgate.net

Table 2: Expected Fragmentation Pattern in Mass Spectrometry of this compound.
IonDescriptionExpected m/zStructural Information Gained
[M-H]⁻Molecular Ion1067.5Confirms the molecular weight of the entire compound.
[M-H - Rhamnose]⁻Loss of the terminal rhamnose unit~921.5Identifies the terminal sugar in the glycosidic chain.
[M-H - Rhamnose - Galactose]⁻Loss of rhamnose and galactose~759.5Helps establish the sequence of the sugar chain.
Aglycone + γ-PyroneSapogenin with attached pyrone moietyVariableConfirms the mass of the core non-sugar structure.

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule when it absorbs infrared radiation. Different functional groups vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present. msu.edumaricopa.edu In the analysis of this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key structural features. libretexts.org

Key absorptions would include:

O-H Stretching: A broad band around 3400 cm⁻¹, indicative of the multiple hydroxyl groups on the triterpenoid core and the sugar moieties. libretexts.org

C-H Stretching: Bands just below 3000 cm⁻¹ for the sp³ hybridized carbons of the aglycone and sugars. libretexts.orgvscht.cz

C=O Stretching: A strong absorption around 1650-1700 cm⁻¹, characteristic of the carbonyl group in the γ-pyrone ring.

C-O Stretching: Multiple bands in the "fingerprint region" (1000-1300 cm⁻¹) corresponding to the various C-O bonds in the glycosidic linkages and alcohols. libretexts.orgvscht.cz

Table 3: Characteristic Infrared Absorption Frequencies for this compound.
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
~3400 (broad)O-H stretchHydroxyl groups (alcohol, carboxylic acid)
~2930C-H stretchsp³ C-H (alkane-like)
~1700C=O stretchCarboxylic acid (glucuronic acid)
~1650C=O stretchγ-Pyrone carbonyl
1000 - 1200C-O stretchGlycosidic linkages, alcohols

Confirmation of the γ-Pyronyl-Triterpenoid Saponin (B1150181) Framework

Spectroscopic data confirms that this compound is a γ-pyronyl-triterpenoid saponin. nih.gov The "triterpenoid" part refers to the aglycone, or non-sugar portion, which is a 30-carbon skeleton derived from squalene (B77637). nih.gov NMR data confirms this as a derivative of oleanolic acid, specifically a 3β, 22β, 24-trihydroxyolean-12-ene structure. nih.gov

The "γ-pyronyl" designation refers to the unique dihydro-γ-pyrone moiety attached at the C-22 hydroxyl group of the triterpenoid core. nih.gov This feature is a key distinguishing characteristic of this compound. Its presence is confirmed by specific signals in both NMR and IR spectra. In ¹³C NMR, characteristic signals for the carbonyl and olefinic carbons of the pyrone ring are observed, while IR spectroscopy shows a distinct C=O stretching band. Mass spectrometry further supports this by showing the aglycone fragment retaining the additional mass of this pyronyl group.

The full chemical name, established through these techniques, is 3-O-[α-L-rhamnopyranosyl-(1→2)-β-D-galactopyranosyl-(1→2)-β-D-glucuronopyranosyl]-22-O-[3'-hydroxy-2'-methyl-5',6'-dihydro-4'-pyrone(6'→)]-3β,22β,24-trihydroxyolean-12-ene. nih.gov

Comparative Structural Analyses with Related Saponins (e.g., Soyasaponins)

This compound is structurally very similar to soyasaponins, a well-known group of triterpenoid saponins found in soybeans and other legumes. sciopen.com The primary point of comparison is with soyasaponin I.

The key difference between this compound and soyasaponin I lies in the substituent at the C-22 position of the triterpenoid aglycone.

This compound: Possesses the 3'-hydroxy-2'-methyl-5',6'-dihydro-4'-pyrone moiety attached at C-22. nih.gov

Soyasaponin I: Lacks this γ-pyronyl group. Instead, it typically has a hydroxyl group at this position or can be derived from this compound during extraction processes where this labile group is cleaved off. nih.gov

The sugar chain attached at the C-3 position—α-L-rhamnopyranosyl-(1→2)-β-D-galactopyranosyl-(1→2)-β-D-glucuronopyranosyl—is identical in both this compound and soyasaponin I. This structural relationship is significant, as this compound is considered the naturally occurring precursor to soyasaponin I in certain plants like peas. nih.gov The γ-pyronyl group is often lost during extraction and purification, leading to the isolation of soyasaponin I as an artifact. nih.gov This highlights the importance of careful analytical methods to study the native forms of these compounds in plants.

Mechanistic Investigations of Chromosaponin I Action in Plant Systems

Modulation of Auxin Homeostasis and Transport

Chromosaponin I significantly alters plant root development by directly interfering with auxin transport and homeostasis. nih.gov Its action is highly specific, targeting the primary auxin influx carrier and thereby modifying the intracellular concentration of auxin in root cells. nih.govresearchgate.net

Interaction with Auxin Influx Carrier Proteins (AUX1)

In wild-type plants, the application of CSI inhibits IAA uptake and disrupts normal root gravitropism. nih.govnih.gov However, its effect is notably different in the agravitropic mutant aux1-7. In this mutant, which has a reduced sensitivity to both auxin and ethylene (B1197577), CSI treatment restores the gravitropic response and stimulates the uptake of IAA. nih.govresearchgate.net This restoration is allele-specific and is not observed in other agravitropic mutants like axr2 and eir1-1. nih.gov

Crucially, in the null allele mutant aux1-22, which completely lacks a functional AUX1 protein, CSI has no effect on either the gravitropic response or IAA uptake. nih.govnih.gov This insensitivity of the null mutant provides strong evidence that the AUX1 protein is the specific target of this compound. nih.govresearchgate.net The interaction suggests that CSI modulates the conformation of the AUX1 protein, thereby altering its transport activity. researchgate.net

Table 1: Effect of this compound (CSI) on Gravitropism and IAA Uptake in Arabidopsis Mutants
Arabidopsis LineGenotype CharacteristicEffect of CSI on Root GravitropismEffect of CSI on IAA UptakeReference
Wild-Type (Columbia)Normal Auxin/Ethylene ResponseInhibited/DisruptedInhibited nih.govnih.gov
aux1-7Reduced Auxin Influx/SensitivityRestoredStimulated nih.govresearchgate.net
aux1-22Null Allele (No Functional AUX1)No EffectNo Effect nih.govnih.gov
ein2-1Ethylene InsensitiveInhibited/SlowedInhibited nih.gov

Impact on Endogenous Auxin Levels in Root Cells

By modulating the activity of the AUX1 influx carrier, this compound directly influences the concentration of endogenous auxin within root cells. nih.gov The close correlation between CSI's effects on auxin uptake and root gravitropic bending suggests that the regulation of this response is achieved by altering intracellular auxin levels. nih.govresearchgate.net In wild-type roots, CSI inhibits IAA uptake, which is presumed to lower the endogenous auxin concentration in relevant cells, leading to a disruption of the gravitropic response. researchgate.net Conversely, in aux1-7 mutant roots, CSI stimulates IAA uptake, increasing the intracellular auxin pool and thereby restoring the ability of the root to respond to gravity. nih.govnih.gov This demonstrates that maintaining appropriate auxin levels, managed by influx carriers like AUX1, is critical for root development and environmental responses. mdpi.comresearchgate.net

Differential Effects on Indole-3-acetic Acid (IAA) and Naphthaleneacetic Acid (NAA) Uptake

This compound's action is highly selective for the natural auxin IAA, with little to no effect on the uptake of the synthetic auxin 1-naphthaleneacetic acid (NAA). nih.govnih.gov This selectivity stems from the different ways these two auxins enter plant cells. The uptake of IAA is facilitated by the AUX1 carrier protein, whereas NAA is believed to enter cells primarily through diffusion. nih.gov Since CSI specifically interacts with the AUX1 protein, its modulatory effects are concentrated on carrier-mediated IAA transport. nih.gov Experimental results show that CSI influences IAA-induced inhibition of root growth but does not similarly affect NAA-induced growth inhibition. nih.govresearchgate.net This differential effect further corroborates the specificity of the CSI-AUX1 interaction and highlights the distinct pathways for the uptake of different auxin compounds. nih.gov

Interference with Ethylene Signaling Pathways

In addition to its role in auxin modulation, this compound is a potent inhibitor of ethylene signaling. Ethylene, a gaseous plant hormone, typically inhibits cell elongation in roots. nih.gov CSI counteracts this effect, promoting root growth by increasing both cell division and cell elongation. nih.govscispace.com

Inhibition of Ethylene Signaling at or Downstream of CTR1

Genetic studies in Arabidopsis have pinpointed the site of CSI's intervention in the ethylene signaling cascade. The CONSTITUTIVE TRIPLE RESPONSE1 (CTR1) protein is a negative regulator of the ethylene pathway; loss-of-function ctr1 mutants exhibit a phenotype that mimics a continuous ethylene response, including inhibited root elongation. embopress.orgresearchgate.net

Significantly, this compound treatment stimulates root growth in the ctr1-1 mutant. nih.govscispace.com This indicates that CSI acts either at the same point as CTR1 or further downstream in the signaling pathway. nih.gov Because CSI can promote growth even when the CTR1 regulator is non-functional, it must be inhibiting a component of the pathway that is activated after CTR1. scispace.com Furthermore, the effects of CSI on root growth are not observed in the ethylene-insensitive mutant ein2-1, confirming that CSI's growth-promoting effects are mediated through the ethylene signaling pathway. nih.govnih.gov

Counteraction of Exogenous Ethylene-Induced Growth Inhibition

Table 2: Summary of this compound (CSI) Interaction with Ethylene Signaling Mutants
Arabidopsis LineGenotype CharacteristicObserved Effect of CSI on Root GrowthInferred Site of CSI ActionReference
ctr1-1Constitutive Ethylene Response (Inhibited Growth)Stimulated root growthAt or downstream of CTR1 nih.govscispace.com
ein2-1Ethylene InsensitiveNo effect on root growthUpstream of EIN2 nih.govnih.gov

Influence on Gravitropic Responses of Roots

This compound (CSI), a γ-pyronyl-triterpenoid saponin (B1150181) isolated from pea (Pisum sativum L. cv Alaska), has been shown to significantly influence the gravitropic response of Arabidopsis roots through specific interactions with the auxin influx carrier protein AUX1. nih.govnih.gov In wild-type Arabidopsis seedlings, the application of CSI disrupts the normal, vertically oriented growth of roots on agar plates. nih.govresearchgate.net However, it has a counterintuitive effect on the agravitropic mutant aux1-7, where it restores the gravitropic response, causing the roots to orient their growth towards the direction of gravity. nih.govumass.edu This restorative effect is specific to the aux1-7 mutant and is not observed in other agravitropic mutants like axr2 and eir1-1. nih.govresearchgate.net

Plant TypeTreatmentEffect on Gravitropic BendingEffect on IAA Uptake
Wild-Type ArabidopsisThis compoundSlowed downInhibited
aux1-7 MutantThis compoundInduced/RestoredStimulated
axr1-3 MutantThis compoundSlowed downInhibited
ein2-1 MutantThis compoundSlowed downInhibited
aux1-22 Null MutantThis compoundNo effectNo effect

Effects on Plant Cell Physiology

This compound has been identified as a potent stimulator of root growth in Arabidopsis thaliana seedlings, an effect that is underpinned by its influence on both cell division and elongation. oup.com In wild-type seedlings (both Columbia and Landsberg erecta ecotypes), treatment with CSI significantly accelerates the root growth rate. oup.comresearchgate.net This enhanced growth is a composite effect of increased cell length and an increased number of epidermal cells. oup.com For instance, in the Landsberg erecta wild-type, CSI treatment led to a 2.81-fold increase in the length of mature epidermal cells and a 2.12-fold increase in the number of epidermal cells. researchgate.net

The stimulatory effect of CSI on cell elongation is linked to the inhibition of ethylene signaling. oup.com This is supported by the observation that an inhibitor of ethylene biosynthesis, 2-aminoethoxyvinyl-glycine (AVG), also promotes cell length, although it does not increase cell number. oup.comresearchgate.net Furthermore, the ethylene-insensitive mutant ein2-1 shows no significant response to CSI in terms of root growth, cell length, or cell number, indicating that a functional ethylene signaling pathway is necessary for CSI to exert its effects. oup.comresearchgate.net Research suggests that CSI's action is downstream of the CTR1 protein in the ethylene signaling pathway. oup.com The promotion of cell division, however, appears to involve a more complex interplay, potentially involving both gibberellin and ethylene signaling pathways. oup.com

Plant Ecotype/MutantTreatmentFold Increase in Epidermal Cell Length (approx.)Fold Increase in Epidermal Cell Number (approx.)
Columbia (Col) Wild-Type300 µM CSI1.801.65
Landsberg erecta (Ler) Wild-Type300 µM CSI2.812.12
Landsberg erecta (Ler) Wild-Type3 µM AVGIncreasedNo increase
ein2-1 Mutant300 µM CSINo significant effectNo significant effect

A key aspect of this compound's mechanism of action in promoting root cell elongation is its ability to modify the physical properties of the plant cell wall. nih.govoup.com Research has shown that CSI increases the mechanical extensibility of root cell walls. nih.govresearchgate.net This process, known as cell wall loosening, is a prerequisite for turgor-driven cell expansion. biorxiv.org By making the cell wall more extensible, CSI allows for greater plastic deformation, which, coupled with the internal turgor pressure of the cell, results in cell elongation. oup.combiorxiv.org This effect on cell wall properties is a direct contributor to the observed increase in root cell length upon CSI treatment. nih.govoup.com

Potential Interplay with Other Phytohormone Pathways (e.g., Gibberellins, Brassinosteroids)

The physiological effects of this compound are not mediated in isolation but rather through a complex interplay with endogenous phytohormone signaling pathways, particularly those of ethylene, gibberellins (GA), and brassinosteroids (BR). oup.comresearchgate.net

The CSI-induced stimulation of cell elongation is primarily attributed to its inhibition of the ethylene signaling pathway. oup.com However, its effect on cell division appears to be more complex, involving interactions with GA signaling. oup.com In GA-insensitive (gai) and GA-pathway-activated (spy-3) mutants, CSI still promotes cell elongation (an ethylene-linked effect) but fails to increase cell number, suggesting that a functional GA signaling pathway is necessary for the mitogenic effects of CSI. oup.com

There is also an intriguing, though less direct, relationship with brassinosteroids. researchgate.net While both CSI and brassinolide (a brassinosteroid) can stimulate root growth in etiolated Arabidopsis seedlings and cause a decrease in root diameter, their mechanisms for promoting growth differ. researchgate.net CSI primarily increases the length of root cells, whereas brassinolide does not. researchgate.net Given that BRs and GAs are known to regulate cell elongation and expansion, often synergistically, through signaling crosstalk involving key transcription factors like BZR1 and DELLA proteins, it is plausible that CSI's modulation of ethylene and GA pathways could indirectly influence the balance of BR signaling. oup.comnih.govmdpi.com The structural similarity between CSI and brassinolide further hints at potential, yet-to-be-elucidated, points of interaction. researchgate.net The interplay between these pathways allows for the fine-tuning of plant growth and development in response to various internal and external cues. oup.comnih.gov

Structure Activity Relationship Studies of Chromosaponin I and Its Derivatives

Identification of Key Structural Moieties for Biological Activitymdpi.com

Research has identified several crucial structural features of Chromosaponin I that are essential for its biological effects. The fundamental oleanane-type triterpenoid (B12794562) aglycone backbone plays a vital role in its interaction with cell membranes mdpi.com. Specific modifications or functional groups on this aglycone, particularly at the C-3 hydroxyl and C-28 carboxyl positions, have been shown to significantly alter its activity, such as hemolytic potential tandfonline.comresearchgate.net.

Evaluation of Semi-Synthetic Derivatives for Enhanced or Modified Activitiestandfonline.com

The synthesis of semi-synthetic derivatives of this compound allows for a more precise investigation of SAR by systematically altering specific parts of the molecule. Studies have explored modifications such as acetylation and esterification to probe their impact on biological activity.

For instance, acetylation of the hydroxyl groups on the sugar chains of this compound has been observed to decrease its cytotoxic activity against certain cancer cell lines tandfonline.com. Conversely, esterification of the C-28 carboxyl group with a short alkyl chain has been shown to enhance its membrane permeability and improve its anti-inflammatory effects in vitro tandfonline.com. These findings highlight that chemical modifications can be employed to fine-tune the biological profile of this compound, potentially leading to compounds with improved therapeutic potential.

Table 1: Impact of Structural Modifications on this compound Activity

Structural ModificationBiological Activity TestedObserved EffectCitation
Acetylation of sugar hydroxylsCytotoxicity (Cancer Cell Lines)Decreased tandfonline.com
Esterification of C-28 carboxylMembrane PermeabilityEnhanced tandfonline.com
Esterification of C-28 carboxylAnti-inflammatory (in vitro)Improved tandfonline.com

Comparative Analysis with Structurally Related Saponins (B1172615) (e.g., Soyasaponin I)dovepress.comresearchgate.netnih.govopen.ac.uk

Comparing this compound with structurally related saponins, such as Soyasaponin I, provides valuable insights into how subtle differences in molecular structure lead to distinct biological activities and SAR profiles. Both this compound and Soyasaponin I are oleanane-type triterpenoid saponins, but they differ in their glycosylation patterns and the presence of specific moieties.

Soyasaponin I, for example, possesses a different glycosylation arrangement, typically featuring a trisaccharide chain at the C-3 position and lacking the γ-pyronyl group found in this compound nih.govresearchgate.netnih.gov. Studies suggest that while this compound exhibits potent antioxidant activity, similar to urate scispace.com, and plays a role in plant growth regulation by interacting with the AUX1 protein researchgate.netresearchgate.net, Soyasaponin I may have different primary activities, such as modulating cholesterol metabolism or exhibiting milder growth-promoting effects in plants nih.govresearchgate.net. These differences underscore the importance of specific sugar linkages and the presence of particular functional groups, like the γ-pyronyl moiety, in defining the unique SAR of each saponin (B1150181).

Table 2: Comparative SAR of this compound and Soyasaponin I

SaponinKey Structural Difference (vs. other)Primary Biological Activity (Reported)SAR ImplicationCitation
This compoundγ-pyronyl moiety at C-22; specific C-3 glycosylationAntioxidant, Plant root growth regulationγ-pyronyl group and specific sugar chain contribute to distinct activities nih.govresearchgate.netscispace.comresearchgate.net
Soyasaponin IDifferent C-3 glycosylation pattern; lacks γ-pyronyl moietyMilder plant root growth promotion, potential cholesterol metabolism modulationStructural variations influence specific biological interactions nih.govresearchgate.netnih.gov

Compound List:

this compound

Soyasaponin I

Soyasaponin VI

Development and Application of Synthetic Analogues of Chromosaponin I

Rational Design and Chemical Synthesis Strategies for Analogues

The rational design of synthetic analogues of Chromosaponin I hinges on understanding its core structural features and their correlation with biological activity. CSI is characterized by a complex triterpenoid (B12794562) aglycone backbone, decorated with multiple sugar moieties and a distinctive γ-pyronyl group researchgate.netnih.govfrontiersin.org. Its primary known molecular target in plants is the AUX1 protein, an auxin influx carrier crucial for mediating root gravitropism and growth researchgate.netnih.govnih.govumass.edu.

Structural Basis for Analogue Design:

Triterpenoid Aglycone: Modifications to the aglycone structure, such as alterations in hydroxylation patterns, saturation, or the presence of specific functional groups, could influence binding affinity to AUX1 or other potential targets.

Glycosylation Pattern: The type, number, and linkage of sugar residues are known to affect the biological activity and physicochemical properties of saponins (B1172615). Analogues could be designed with varied glycosylation to optimize uptake, translocation, or target interaction.

γ-Pyronyl Moiety: The presence of the γ-pyronyl group is a key feature of CSI. Synthetic analogues might explore variations or replacements of this moiety to probe its specific role in AUX1 interaction or to enhance stability.

Structure-Activity Relationships (SAR): Studies on related saponins, such as soyasaponin I (a degraded product of CSI), suggest that structural modifications can lead to altered bioactivity, with soyasaponin I exhibiting a milder growth-promoting effect mdpi.comresearchgate.net. This indicates that SAR studies are crucial for analogue development.

Chemical Synthesis Strategies: The synthesis of complex molecules like saponins or their analogues is challenging. Strategies would likely involve:

Semi-synthesis: Modifying naturally sourced CSI or its precursors through chemical or enzymatic reactions to create derivatives with altered properties.

Total Synthesis: While highly complex, total synthesis could offer precise control over structural modifications, allowing for the creation of novel analogues not found in nature. This approach would require sophisticated organic chemistry techniques to assemble the triterpenoid backbone and attach the sugar chains and γ-pyronyl group.

Currently, specific published research detailing the rational design and chemical synthesis of synthetic analogues of this compound is limited. However, the established understanding of CSI's structure-activity relationships and its interaction with AUX1 provides a strong foundation for future analogue development efforts.

Assessment of Analogue Bioactivity in Plant Growth Systems

The bioactivity of this compound in plant growth systems is well-documented, primarily focusing on its effects on root development. Synthetic analogues would be evaluated using similar bioassays to determine their efficacy in promoting plant growth.

Observed Bioactivity of this compound: CSI has been shown to stimulate root growth in various plant species, including Arabidopsis thaliana, Lactuca sativa, and others nih.govnih.govresearchgate.net. Key observed effects include:

Root Elongation: CSI significantly increases root length by promoting cell elongation and cell division in the root meristematic and elongation zones nih.govresearchgate.net.

Root Diameter: A reduction in root diameter has been observed in A. thaliana and L. sativa upon CSI treatment nih.govresearchgate.net.

Gravitropism: CSI influences root gravitropic responses, notably restoring gravitropism in the aux1-7 mutant of Arabidopsis thaliana researchgate.netumass.edu.

Data Table 1: Effects of this compound on Arabidopsis thaliana Root Growth

ParameterControl (µM CSI)60 µM CSIEffectReference
Root Length (mm/day)0.92 (Col)3.46 (Col)Significant increase
0.26 (Ler)2.20 (Ler)Significant increase
Root Cell ElongationBaselineIncreasedPromotes cell elongation nih.govresearchgate.net
Root Cell DivisionBaselineIncreasedPromotes cell division nih.govresearchgate.net
Root DiameterBaselineDecreasedReduces root diameter nih.govresearchgate.net
Gravitropic ResponseNormalDisruptedDisrupts in wild-type researchgate.netumass.edu
Gravitropic ResponseAbsent (aux1-7)RestoredRestores in aux1-7 mutant researchgate.netumass.edu

Col: Columbia ecotype, Ler: Landsberg erecta ecotype.

Assessment of Synthetic Analogues: Synthetic analogues would be subjected to similar bioassays to evaluate their plant growth-promoting capabilities. These would typically involve:

Seedling Growth Assays: Testing the effects of various concentrations of analogues on root and shoot elongation, biomass accumulation, and germination rates in model plants like Arabidopsis thaliana or crop species.

Dose-Response Studies: Determining the optimal concentration range for growth promotion and identifying any potential phytotoxicity at higher doses.

Comparative Studies: Evaluating the efficacy of analogues against CSI and other known plant growth regulators.

Investigation of Analogue Interactions with Molecular Targets

The primary molecular target identified for this compound is the AUX1 protein, a component of the auxin influx carrier system. Understanding how synthetic analogues interact with AUX1 and potentially other cellular targets is critical for elucidating their mechanism of action and optimizing their efficacy.

This compound's Interaction with AUX1: CSI specifically interacts with the AUX1 protein, modulating the uptake of auxin (Indole-3-acetic acid, IAA) in root cells researchgate.netnih.govnih.govumass.edu. This interaction leads to changes in auxin distribution, which in turn affects root growth and gravitropism. CSI exhibits selective influence towards IAA compared to 1-naphthaleneacetic acid (NAA), further supporting its specific interaction with AUX1 researchgate.netnih.gov. CSI's effects on root growth are also linked to ethylene (B1197577) signaling pathways researchgate.netresearchgate.net.

Data Table 2: this compound Interaction with AUX1 and Auxin Uptake

Plant MaterialTreatmentIAA Uptake (relative to control)Gravitropic ResponseInteraction with AUX1Reference
Wild-type Arabidopsis60 µM CSIInhibitedDisruptedDirect interaction researchgate.netnih.gov
aux1-7 mutant60 µM CSIStimulatedRestoredDirect interaction researchgate.netnih.gov
aux1-22 mutant (null)60 µM CSINo effectNo changeNo interaction researchgate.netnih.gov
Wild-type Arabidopsis60 µM CSI + IAAInhibitedN/AModulates IAA uptake researchgate.netnih.gov

Investigating Analogue Interactions: Synthetic analogues would be investigated for their molecular interactions through various methods:

Binding Assays: Determining the affinity and specificity of analogues for the AUX1 protein and potentially other auxin transporters (influx and efflux carriers) or signaling components.

Auxin Uptake Studies: Measuring the effect of analogues on the uptake of radiolabeled auxins (e.g., [³H]IAA) in plant cells or tissues, similar to studies conducted with CSI.

Mutant Analysis: Testing the response of various auxin-related mutants (e.g., aux1, axr, pin mutants) to synthetic analogues to pinpoint their specific targets and pathways.

Biochemical and Biophysical Techniques: Employing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics between analogues and target proteins.

Transcriptomic and Proteomic Analysis: Investigating how analogues affect gene expression and protein profiles related to auxin signaling, cell wall metabolism, and ethylene response pathways.

While specific studies on synthetic analogues are not yet widely published, the detailed understanding of CSI's interaction with AUX1 provides a clear roadmap for evaluating the molecular mechanisms of any future CSI analogues.

Compound Name List:

this compound (CSI)

Soyasaponin I

Indole-3-acetic acid (IAA)

1-Naphthaleneacetic acid (NAA)

Betulin

Betulinic acid

Oleanolic acid

Agameroside I

23S-Hydroxylaxogenin

Teasterone

23-Ketolaxogenin (23-Oxolaxogenin)

Advanced Analytical Methodologies for Chromosaponin I Research

Quantitative and Qualitative Analysis Techniques

The qualitative and quantitative analysis of biomolecules like Chromosaponin I involves a range of techniques designed to first identify the compound based on its intrinsic physical and chemical properties and then to measure its concentration.

Qualitative Analysis: The primary goal of qualitative analysis is structural elucidation and confirmation. Mass Spectrometry (MS) is a fundamental tool in this regard, as it measures the mass-to-charge ratio (m/z) of ionized molecules. thesciencein.org This technique provides the molecular weight and fragmentation patterns of a compound, which serve as a molecular fingerprint for identification. thesciencein.org For a compound like this compound, high-resolution mass spectrometry can provide precise mass measurements, aiding in the confirmation of its elemental composition.

Quantitative Analysis: Quantitative analysis aims to determine the exact amount of a substance in a sample. Many modern analytical methods can perform both qualitative and quantitative functions. For instance, techniques based on terahertz spectroscopy have been shown to be feasible for both the qualitative and quantitative detection of hormones. nih.gov This is achieved by measuring the response of a specialized sensor, such as a metamaterial structure, to different concentrations of the target analyte and then building a quantitative model. nih.gov The intensity of a spectral signal or the shift in a resonant peak can be correlated to the concentration of the compound. nih.gov

The table below summarizes key techniques applicable to the analysis of this compound.

TechniquePrincipleApplication for this compound
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules to determine their mass and structure. thesciencein.orgQualitative: Confirms the molecular weight and structure of CSI through fragmentation analysis.
Terahertz Spectroscopy Measures the absorption of terahertz radiation by a sample, which is dependent on molecular structure and concentration. nih.govQualitative & Quantitative: Identifies CSI based on its spectral fingerprint and quantifies it by correlating signal intensity with concentration. nih.gov
Capillary Electrophoresis (CE) Separates charged particles in a capillary based on their mobility in a high-voltage electric field. nih.govQuantitative: Offers high separation efficiency and rapid analysis for quantifying polar molecules like saponins (B1172615) in samples. nih.gov

Chromatographic-Mass Spectrometric (LC-MS/GC-MS) Approaches for Complex Matrices

When this compound is present in a complex biological matrix, such as a plant extract, direct analysis is often hindered by the presence of numerous other compounds. Chromatographic techniques are essential for separating CSI from these interfering substances before detection by mass spectrometry. The combination of liquid chromatography (LC) or gas chromatography (GC) with MS is a powerful approach for analyzing complex samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. Since saponins like CSI are generally non-volatile, they would require a chemical derivatization step to increase their volatility before they can be analyzed by GC-MS. This makes LC-MS a more direct and frequently used method for this class of compounds.

The combination of these high-resolution separation techniques with mass spectrometry allows for the detection of compounds even at low levels within an overwhelming background of other molecules. nih.gov

ApproachPrincipleSuitability for this compound Analysis
LC-MS Separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase, followed by MS detection.Highly suitable. Ideal for non-volatile, polar compounds like CSI. Allows for direct analysis from complex matrices like plant extracts. nih.govnih.gov
UPLC-MS An advanced form of LC using smaller column particles for higher resolution and speed. frontiersin.orgVery suitable. Offers improved separation efficiency and sensitivity for comprehensive profiling of plant-derived compounds. frontiersin.org
GC-MS Separates volatile compounds in a gaseous mobile phase, followed by MS detection.Less suitable. Requires chemical derivatization to make the non-volatile CSI amenable to analysis, adding complexity to sample preparation.

Immunological Assays for Detection and Localization (e.g., Antibody-based methods)

Immunological assays utilize the highly specific binding interaction between an antibody and its target antigen to detect and quantify substances. promega.co.uk These methods are exceptionally valuable for both quantifying this compound in biological fluids and visualizing its location within cells and tissues. abyntek.com A foundational requirement for these techniques is the availability of an antibody that specifically recognizes CSI. nih.gov

Development of CSI-Specific Antibodies: A specific antibody for this compound has been successfully isolated using affinity chromatography. nih.gov In this process, CSI is coupled to a solid support (Sepharose), and antibodies that bind to it are selectively captured and later eluted. nih.gov The specificity of the resulting antibody can be confirmed through various analyses, such as bioassays and surface plasmon resonance (e.g., BIAcore). nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based technique used for quantifying an antigen in a sample. promega.co.ukabcam.com In a "sandwich" ELISA format, a capture antibody immobilized on a plate binds to CSI from the sample, and a second, enzyme-conjugated detection antibody binds to a different site on the CSI, forming a sandwich. promega.co.uknih.gov The enzyme catalyzes a reaction that produces a measurable signal (e.g., color change), the intensity of which is proportional to the amount of CSI present.

Immunohistochemistry (IHC) and Immunocytochemistry (ICC): These techniques are used to determine the specific location of an antigen within tissue sections (IHC) or isolated cells (ICC). abyntek.comabcam.com The procedure involves fixing and permeabilizing the biological sample to allow antibodies access to intracellular structures. nih.gov A primary antibody binds specifically to CSI, and a secondary antibody, conjugated to a fluorescent dye or an enzyme, is used to visualize the location of the primary antibody, thereby revealing the distribution of this compound within the cellular or tissue context. nih.gov While less quantitative than ELISA, IHC and ICC provide invaluable spatial information. abyntek.comabcam.com

Assay TypePrincipleApplication for this compound
ELISA Uses an immobilized antibody to capture the antigen (CSI), which is then detected by a second, enzyme-linked antibody. promega.co.ukabcam.comQuantitative: Measures the concentration of CSI in biological samples like serum or plant extracts.
Immunohistochemistry (IHC) Uses antibodies to visualize the location of an antigen (CSI) within a tissue section. abyntek.comabcam.comLocalization: Determines the distribution and location of CSI in the context of intact plant or animal tissue. abcam.com
Immunocytochemistry (ICC) A similar technique to IHC, but applied to detect an antigen (CSI) within individual cells. abyntek.comLocalization: Pinpoints the subcellular location of CSI.
Radioimmunoassay (RIA) A competitive assay where a radioactively labeled antigen competes with the unlabeled antigen (CSI) in the sample for antibody binding sites. promega.co.ukabyntek.comQuantitative: A highly sensitive method for detecting very low concentrations of CSI. abyntek.com

Emerging Research Avenues and Future Perspectives

Elucidating the Endogenous Physiological Role of Chromosaponin I in Pisum sativum

Despite being identified in pea seedlings at relatively high concentrations, particularly within meristematic tissues (2-3 mM), the precise endogenous physiological role of this compound within its native plant species, Pisum sativum, remains largely undefined. researchgate.netiwate-u.ac.jpoup.com While studies have demonstrated its growth-promoting effects in other plant species like Arabidopsis thaliana and lettuce, psu.eduresearchgate.netresearchgate.netresearchgate.netnih.goviwate-u.ac.jpumass.eduscispace.comresearchgate.netmdpi.comnih.govresearchgate.net its specific function in peas—whether related to development, defense, or stress response—requires dedicated investigation. Research has indicated that CSI specifically interacts with the AUX1 protein, an auxin influx carrier, in Arabidopsis roots, modulating gravitropic responses and auxin uptake. nih.govresearchgate.netumass.eduresearchgate.net Understanding if a similar interaction or a distinct role exists within Pisum sativum could provide crucial insights into its native function, potentially linking its high concentration in meristems to processes like cell division or elongation. Future research should focus on employing genetic approaches in peas, such as identifying or creating CSI-deficient mutants, to directly assess its impact on plant growth, development, and stress tolerance in its natural context.

Deeper Exploration of Signal Transduction Cascades Mediated by this compound

This compound's influence on plant growth is intricately linked to its modulation of key plant hormone signaling pathways, particularly those involving auxin and ethylene (B1197577). nih.govresearchgate.netresearchgate.netresearchgate.netiwate-u.ac.jpumass.eduscispace.comresearchgate.netoup.comnih.govdntb.gov.ua CSI has been shown to specifically interact with the AUX1 protein, an auxin influx carrier, thereby influencing auxin uptake and mediating the gravitropic response in Arabidopsis roots. nih.govresearchgate.netumass.eduresearchgate.net Furthermore, CSI's effects on root growth appear to be mediated through ethylene signaling pathways. While CSI does not significantly reduce ethylene production, it counteracts the inhibitory effects of ethylene on root elongation and appears to inhibit ethylene signaling, potentially downstream of CTR1. nih.govresearchgate.netresearchgate.netiwate-u.ac.jpscispace.comoup.com The presence of intact ethylene signaling pathways is necessary for CSI's observed growth-promoting effects. iwate-u.ac.jpscispace.com Additionally, CSI has been implicated in stimulating both cell division and cell elongation, with a potential involvement of gibberellin (GA) signaling in cell division processes. scispace.comdntb.gov.ua While CSI shares some growth-promoting similarities with brassinolides (BRs), their mechanisms of action are distinct. researchgate.netiwate-u.ac.jp Future research should aim to map the complete signal transduction cascades initiated by CSI, identifying specific downstream targets, protein interactions, and gene expression changes that govern its diverse physiological effects. This could involve transcriptomic and proteomic analyses in response to CSI treatment across various plant species and mutant lines.

Potential for Agricultural Applications based on Plant Growth Modulation

Table 1: this compound Effects on Root Growth in Arabidopsis thaliana

EcotypeTreatmentRoot Growth Rate (mm/day)Epidermal Cell Length Increase (fold)Epidermal Cell Number Increase (fold)
ColumbiaControl0.921.01.0
Columbia300 μM CSI3.461.81.65
Landsberg erectaControl0.261.01.0
Landsberg erecta300 μM CSI2.202.812.12

Data derived from Tsurumi et al. (1995, 1996) and Rahman et al. (2000, 2001).

Its capacity to modulate auxin influx and interact with ethylene signaling pathways suggests that CSI could be utilized to enhance nutrient uptake, improve stress tolerance, and ultimately increase crop yield. researchgate.netresearchgate.netresearchgate.netumass.edu While other saponins (B1172615) from legumes can sometimes suppress plant growth, CSI's consistent growth-promoting activity highlights its specific value. researchgate.netresearchgate.net Further field trials and formulation development are warranted to explore its efficacy as a commercially viable agricultural biostimulant, potentially improving crop resilience in suboptimal conditions and contributing to more sustainable agricultural practices.

Table 2: this compound Modulation of Auxin Uptake in Arabidopsis thaliana Root Cells

Mutant/GenotypeCSI Treatment Effect on [³H]IAA Uptake
Wild-typeInhibited
aux1-7Stimulated
axr1-3Inhibited
ein2-1Inhibited
aux1-22Not affected

Data compiled from Rahman et al. (2001a, 2001b) and Tsurumi et al. (2001).

Interdisciplinary Research with Other Biological Systems (e.g., Insect Chemoreception)

This compound exhibits a unique bifunctional activity, extending its influence beyond plant physiology into the realm of insect biology. Specifically, CSI has been demonstrated to stimulate the sugar taste receptor cells in the blowfly, Phormia regina. psu.eduresearchgate.netnih.gov Research indicates that CSI is approximately 100 times more effective than sucrose (B13894) in activating these receptor cells, triggering feeding responses such as proboscis extension. nih.gov This finding positions CSI as a molecule of interest for interdisciplinary research, particularly in understanding plant-insect interactions and potentially developing novel pest management strategies. Saponins, in general, are known to act as defense compounds against insects, often by disrupting hormonal signals. researchgate.net Investigating CSI's specific interaction with insect chemosensory systems could reveal new applications, such as attractants or repellents, or provide deeper insights into the chemical ecology between plants and insects.

Table 3: Comparative Effectiveness of this compound and Sucrose on Blowfly Sugar Taste Receptor Cells

StimulantRelative Effectiveness (vs. Sucrose)Observed Response
Sucrose1xInduces sugar taste receptor cell activation
This compound~100xInduces sugar taste receptor cell activation, feeding response (proboscis extension)

Data derived from Ahamed et al. (2000).

The exploration of this compound across diverse biological systems underscores its remarkable versatility and the potential for innovative applications, warranting continued interdisciplinary investigation.

Compound List

This compound (CSI)

Indole-3-acetic acid (IAA)

1-naphthaleneacetic acid (NAA)

Brassinolide (BR)

Ethylene

Gibberellin (GA)

Soyasaponin I

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating and characterizing Chromosaponin I from plant sources, and how do these methods ensure purity and structural accuracy?

  • Methodological Answer : this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or LC-MS for purification. Structural characterization employs NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm the triterpenoid backbone and glycosidic linkages. Purity is validated using melting point analysis (210–212°C) and TLC/HPLC retention times compared to reference standards. For novel compounds, elemental analysis and X-ray crystallography may supplement identification .

Q. How does this compound’s chemical structure influence its bioactivity in plant model systems, and what baseline assays are recommended for preliminary studies?

  • Methodological Answer : The triterpenoid structure with glycosidic moieties enables interactions with plant cell membranes and auxin-related proteins (e.g., AUX1 in Arabidopsis). Baseline assays include gravitropic response tests in root elongation assays (e.g., Arabidopsis seedlings), ethylene/gibberellin signaling pathway analysis via qRT-PCR, and cell division quantification using mitotic index measurements. Negative controls should include structurally similar saponins (e.g., oleanolic acid glycosides) to isolate specificity .

Q. What are the challenges in standardizing this compound extraction protocols across plant species, and how can researchers address variability in yield?

  • Methodological Answer : Variability arises from differences in plant tissue maturity, seasonal growth conditions, and solvent polarity. Researchers should optimize protocols using a Design of Experiments (DoE) approach, varying parameters like solvent ratio (e.g., ethanol:water), extraction time, and temperature. Yield normalization can be achieved by reporting results per gram of dry plant biomass and cross-referencing with metabolomic databases for species-specific saponin profiles .

Advanced Research Questions

Q. How can contradictory findings on this compound’s role in ethylene signaling be resolved, and what experimental frameworks are critical for mechanistic validation?

  • Methodological Answer : Discrepancies in ethylene modulation (e.g., promotion vs. inhibition) may stem from concentration-dependent effects or tissue-specific responses. Researchers should employ dose-response curves (0.1–100 µM) in Arabidopsis mutants (ein2, etr1) and combine transcriptomics (RNA-seq) with ethylene biosensor lines (e.g., EBS::GUS). Co-treatment with ethylene biosynthesis inhibitors (e.g., AVG) or agonists (ACC) can clarify crosstalk .

Q. What advanced techniques are required to study this compound’s interaction with the AUX1 auxin transporter, and how can binding affinity be quantified?

  • Methodological Answer : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) can quantify binding kinetics between this compound and AUX1. In planta validation requires auxin transport assays using radiolabeled IAA in Arabidopsis lines (wild-type vs. aux1 mutants). Computational docking simulations (e.g., AutoDock Vina) can predict interaction sites on AUX1’s transmembrane domains .

Q. What strategies mitigate the low natural abundance of this compound in plant tissues for large-scale functional studies?

  • Methodological Answer : Heterologous expression in yeast (Pichia pastoris) or plant cell cultures (e.g., Nicotiana tabacum) with engineered triterpenoid biosynthetic pathways can enhance yield. Semi-synthesis from oleanolic acid precursors via glycosylation reactions (e.g., enzymatic coupling with UDP-glucose) is an alternative. Purity must be confirmed via LC-MS/MS to avoid confounding bioactivity results .

Methodological Notes

  • Reproducibility : Adhere to the Beilstein Journal’s experimental reporting standards, including full spectral data in supplementary materials and cross-validation with reference compounds .
  • Research Design : Apply the PICO framework (Population: plant models; Intervention: this compound; Comparison: oleanolic acid glycosides; Outcome: gravitropic response) to structure hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.